Head-to-Head Binding Affinity Comparison: CB2R Agonist 2 vs. HU-308 and JWH-133
CB2R agonist 2 exhibits a binding affinity (Ki) of 8.5 nM for the human CB2 receptor in radioligand competition assays using [³H]CP55940, placing it between the higher affinity JWH-133 (Ki = 3.4 nM) and the lower affinity HU-308 (Ki = 22.7 nM) . This intermediate affinity profile provides a distinct pharmacological window, allowing researchers to probe CB2-dependent effects at a concentration range that is less susceptible to the receptor saturation and potential functional antagonism observed with ultra-high affinity ligands.
| Evidence Dimension | Binding affinity to human CB2 receptor (Ki) |
|---|---|
| Target Compound Data | 8.5 nM |
| Comparator Or Baseline | JWH-133: 3.4 nM; HU-308: 22.7 nM |
| Quantified Difference | 2.5-fold lower affinity than JWH-133; 2.7-fold higher affinity than HU-308 |
| Conditions | Radioligand competition binding assay using [³H]CP55940 and human CB2 receptor expressed in HEK293 cells (JWH-133) or similar membrane preparations (HU-308, CB2R agonist 2). |
Why This Matters
The 8.5 nM Ki defines the precise concentration range required for in vitro dosing and enables direct, quantitative benchmarking against established tool compounds, ensuring reproducible pharmacology.
